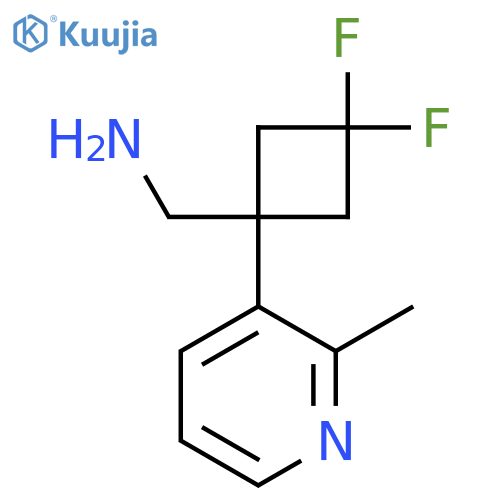

Cas no 2228690-09-1 (3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine)

3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

-

- 3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine

- 2228690-09-1

- EN300-1969900

- [3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine

-

- インチ: 1S/C11H14F2N2/c1-8-9(3-2-4-15-8)10(7-14)5-11(12,13)6-10/h2-4H,5-7,14H2,1H3

- InChIKey: SBAREEWBLKJJDY-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(C2=CC=CN=C2C)(CN)C1)F

計算された属性

- せいみつぶんしりょう: 212.11250478g/mol

- どういたいしつりょう: 212.11250478g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 38.9Ų

3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1969900-10.0g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 10g |

$6266.0 | 2023-06-03 | ||

| Enamine | EN300-1969900-0.25g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 0.25g |

$1341.0 | 2023-09-16 | ||

| Enamine | EN300-1969900-0.5g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 0.5g |

$1399.0 | 2023-09-16 | ||

| Enamine | EN300-1969900-5.0g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 5g |

$4226.0 | 2023-06-03 | ||

| Enamine | EN300-1969900-2.5g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 2.5g |

$2856.0 | 2023-09-16 | ||

| Enamine | EN300-1969900-5g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 5g |

$4226.0 | 2023-09-16 | ||

| Enamine | EN300-1969900-1.0g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 1g |

$1458.0 | 2023-06-03 | ||

| Enamine | EN300-1969900-0.05g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 0.05g |

$1224.0 | 2023-09-16 | ||

| Enamine | EN300-1969900-0.1g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 0.1g |

$1283.0 | 2023-09-16 | ||

| Enamine | EN300-1969900-1g |

[3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutyl]methanamine |

2228690-09-1 | 1g |

$1458.0 | 2023-09-16 |

3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine 関連文献

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

2. Back matter

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamineに関する追加情報

Introduction to 3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine (CAS No. 2228690-09-1)

3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2228690-09-1, represents a fusion of fluorinated and heterocyclic moieties, making it a promising candidate for various biochemical applications. The presence of fluorine atoms and a pyridine ring in its molecular framework imparts distinct electronic and steric characteristics, which are highly valuable in drug design and development.

The molecular structure of 3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine consists of a cyclobutyl backbone substituted with a fluorinated methyl group and an N-substituted pyridine ring. This configuration not only enhances the compound's solubility in polar solvents but also facilitates its interaction with biological targets. The fluorine atoms introduce electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule, while the pyridine ring serves as a key pharmacophore for interactions with enzymes and receptors.

In recent years, there has been a surge in research focusing on the development of novel fluorinated compounds for medicinal applications. The incorporation of fluorine into drug molecules has been shown to improve metabolic stability, binding affinity, and pharmacokinetic properties. For instance, fluorinated pyridines are widely used in antiviral and anticancer agents due to their ability to enhance drug efficacy and reduce toxicity. The compound 3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine exemplifies this trend by combining the benefits of fluorine substitution with a versatile cyclobutyl scaffold.

One of the most compelling aspects of this compound is its potential in the field of enzyme inhibition. The cyclobutylmethanamine moiety provides a rigid structure that can mimic natural substrates or transition states, thereby facilitating precise interactions with enzymatic active sites. This property is particularly relevant in the development of inhibitors for enzymes involved in metabolic pathways or signal transduction processes. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases and proteases, making them attractive candidates for further exploration.

The 2-methylpyridin-3-yl group further enhances the compound's pharmacological profile by introducing additional binding pockets or hydrogen bonding sites. Pyridine derivatives are well-known for their ability to interact with biological targets through hydrogen bonding and hydrophobic effects. By incorporating a methyl group at the 2-position, the compound may achieve better orientation and stabilization upon binding to its target protein or nucleic acid. This strategic modification can significantly improve the compound's selectivity and potency.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of molecules like 3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine with high accuracy. Molecular docking simulations have revealed that this compound can effectively bind to various protein targets by leveraging both its fluorinated and pyridine moieties. These simulations have provided valuable insights into potential drug candidates and have guided experimental efforts toward optimizing their properties.

The synthesis of 3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms often requires specialized methodologies to ensure high yield and purity. However, recent developments in fluorination techniques have made it possible to incorporate fluorine into complex molecules more efficiently than ever before. Additionally, the cyclobutyl ring can be synthesized through various cyclization reactions, providing multiple routes to access this motif.

In conclusion, 3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutulmethanamine (CAS No. 2228690-09-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into enzyme inhibition, drug design, and other biochemical applications. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play an increasingly important role in advancing medical science.

2228690-09-1 (3,3-difluoro-1-(2-methylpyridin-3-yl)cyclobutylmethanamine) 関連製品

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)

- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)

- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)

- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)

- 444613-00-7(5-(Chloromethyl)-4-[(2-phenylethoxy)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)

- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)

- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)

- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)